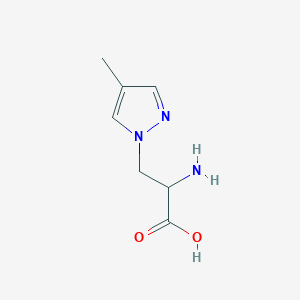
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide is a novel compound that belongs to the class of oxalamide derivatives. This compound features a unique structure comprising dihydroisoquinoline, furan, and tolyl moieties connected via an oxalamide linkage. Given its complex structure, it presents a wide array of chemical and biological activities that make it of interest to researchers in various fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide involves multiple steps:
Formation of the Dihydroisoquinoline Moiety: : Starting from an isoquinoline derivative, a hydrogenation reaction introduces the dihydroisoquinoline structure under specific catalytic conditions.
Synthesis of the Furan Moiety: : Furan derivatives are typically synthesized through a series of cyclization reactions, employing reagents like furfural and various acids.
Linkage via Oxalamide Formation: : The final step involves the coupling of the previously synthesized fragments via an oxalamide linkage. This is typically done using oxalyl chloride in the presence of a base like triethylamine under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound would scale up these laboratory methods while optimizing reaction conditions to enhance yield and purity. Continuous flow chemistry could be employed to ensure consistency and scalability.
化学反应分析
Types of Reactions:
Oxidation: : The furan ring can undergo oxidative cleavage in the presence of strong oxidizing agents, leading to ring-opening products.
Reduction: : The dihydroisoquinoline moiety can be further reduced to tetrahydroisoquinoline under hydrogenation conditions.
Substitution: : Electrophilic aromatic substitution can occur on the tolyl ring, introducing various substituents depending on the reaction conditions.
Oxidizing Agents: : Potassium permanganate or chromium trioxide for furan ring oxidation.
Reducing Agents: : Catalytic hydrogenation using palladium on carbon for dihydroisoquinoline reduction.
Substituents: : Nitration, halogenation, and alkylation reagents can be used for modifying the tolyl ring.
Oxidation Products: : Open-chain dicarboxylic acids from the furan ring.
Reduction Products: : Tetrahydroisoquinoline derivatives.
Substitution Products: : Halogenated or nitrated tolyl derivatives.
科学研究应用
Chemistry: N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in the field of drug development.
Biology: In biological research, this compound can be used to study the interactions of dihydroisoquinoline and furan moieties with various biomolecules, aiding in the design of novel therapeutic agents.
Medicine: Potential pharmacological properties of this compound include neuroprotective effects, anti-inflammatory activities, and anticancer properties, attributed to its structural components.
Industry: In the industrial sector, this compound's derivatives may be used in the development of specialty chemicals, agrochemicals, and as additives in various manufacturing processes.
作用机制
Molecular Targets: The mechanism by which N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide exerts its effects involves interactions with multiple molecular targets:
Enzyme Inhibition: : It may act as an inhibitor of specific enzymes involved in inflammatory pathways.
Receptor Modulation: : The compound's structure suggests potential modulation of receptors, particularly those involved in neurotransmission and cancer cell proliferation.
Inflammatory Pathways: : By inhibiting key enzymes, it reduces the production of pro-inflammatory mediators.
Neurotransmission Pathways: : Interaction with neurotransmitter receptors can provide neuroprotective effects.
Cell Proliferation Pathways: : Inhibition of cell signaling pathways involved in cancer cell growth.
相似化合物的比较
Similar Compounds:
N1-(2-(2,3-Dihydroisoquinolin-1-yl)ethyl)-N2-(o-tolyl)oxalamide: : Similar structure but lacks the furan ring.
N1-(2-(Furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide: : Similar structure but lacks the dihydroisoquinoline moiety.
Uniqueness: The unique combination of dihydroisoquinoline, furan, and tolyl moieties in N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide provides it with distinct chemical and biological properties that are not found in compounds with similar structures but lacking one or more of these moieties. This uniqueness is reflected in its broad range of applications in scientific research and potential therapeutic uses.
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(2-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-17-7-2-5-10-20(17)26-24(29)23(28)25-15-21(22-11-6-14-30-22)27-13-12-18-8-3-4-9-19(18)16-27/h2-11,14,21H,12-13,15-16H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIRARGITDKZJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}cyclopropanesulfonamide](/img/structure/B2536514.png)
![(E)-6-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-9H-purine](/img/structure/B2536516.png)
![2-chloro-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide](/img/structure/B2536518.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2536521.png)
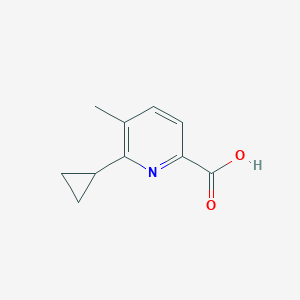
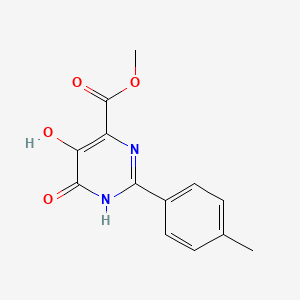
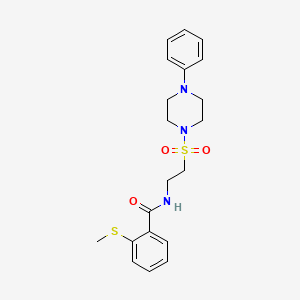
![2-chloro-6-fluoro-N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2536526.png)

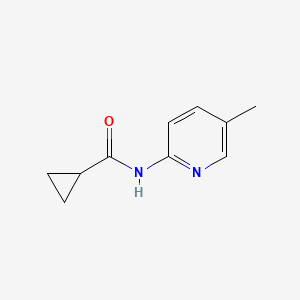
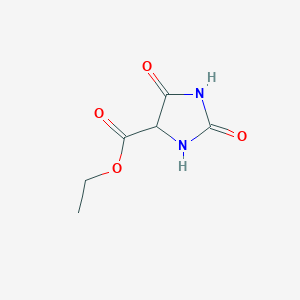
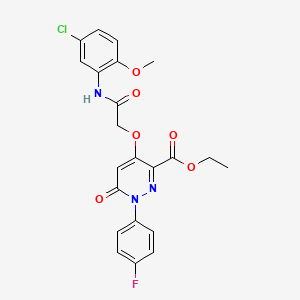
![4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-2-one](/img/structure/B2536534.png)
